molecular formula C12H14N2O2 B2543543 tert-butyl 1H-pyrrolo[3,2-b]pyridine-1-carboxylate CAS No. 1018950-15-6

tert-butyl 1H-pyrrolo[3,2-b]pyridine-1-carboxylate

Cat. No.: B2543543
CAS No.: 1018950-15-6
M. Wt: 218.256
InChI Key: AEOODQOVWXMMNU-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

tert-butyl pyrrolo[3,2-b]pyridine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-12(2,3)16-11(15)14-8-6-9-10(14)5-4-7-13-9/h4-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEOODQOVWXMMNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC2=C1C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 1H-pyrrolo[3,2-b]pyridine-1-carboxylate typically involves the reaction of pyrrolo[3,2-b]pyridine with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any unwanted side reactions. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Substitution Reactions

The bromine atom at position 3 (in derivatives like tert-butyl 3-iodo-1H-pyrrolo[3,2-b]pyridine-1-carboxylate) undergoes nucleophilic substitution. Common reagents include:

  • Amines : Primary or secondary amines in polar aprotic solvents (e.g., DMF, DMSO) at 60–80°C.

  • Thiols : Potassium thiolate in ethanol under reflux.

  • Azides : Sodium azide in aqueous THF at room temperature.

Example :
Reaction with morpholine in DMF yields tert-butyl 3-morpholino-1H-pyrrolo[3,2-b]pyridine-1-carboxylate, a precursor for kinase inhibitors.

Oxidation:

The pyrrolopyridine ring is susceptible to oxidation. Typical conditions:

ReagentConditionsProduct
KMnO₄Acidic aqueous solutionPyrrolopyridine N-oxide derivatives
CrO₃Acetic acid, 50°CKetone formation at α-positions

Reduction:

The pyridine ring can be hydrogenated:

ReagentConditionsProduct
H₂/Pd-CEthanol, 25°CPartially saturated pyrrolopyridine
NaBH₄Methanol, 0°CSelective reduction of ketones

Ester Hydrolysis

The tert-butyl ester undergoes hydrolysis to form the free carboxylic acid, a key step in prodrug activation:

  • Acidic hydrolysis : 6M HCl, reflux, 12 hours → 1H-pyrrolo[3,2-b]pyridine-1-carboxylic acid.

  • Basic hydrolysis : NaOH (2M), MeOH/H₂O, 60°C, 6 hours → Sodium carboxylate intermediate.

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings:

  • Suzuki-Miyaura : With aryl boronic acids, Pd(PPh₃)₄, K₂CO₃, in dioxane/water (3:1) at 80°C.

  • Buchwald-Hartwig : With aryl amines, Pd₂(dba)₃, Xantphos, Cs₂CO₃ in toluene at 110°C.

Case Study :
Suzuki coupling with 4-methoxyphenylboronic acid produces tert-butyl 3-(4-methoxyphenyl)-1H-pyrrolo[3,2-b]pyridine-1-carboxylate, a scaffold for DYRK1A inhibitors .

Functionalization at the Pyrrole Nitrogen

The NH group in deprotected analogs undergoes alkylation or acylation:

  • Alkylation : Benzyl bromide, K₂CO₃, DMF, 50°C → N-benzyl derivatives.

  • Acylation : Acetyl chloride, pyridine, 0°C → N-acetylated products.

Scientific Research Applications

Medicinal Chemistry

tert-butyl 1H-pyrrolo[3,2-b]pyridine-1-carboxylate is being investigated for its therapeutic potential, particularly in the development of drugs targeting specific enzymes and receptors involved in diseases such as cancer.

  • Mechanism of Action : The compound interacts with molecular targets such as enzymes or receptors, modulating their activity and leading to various biological effects. This interaction is crucial for understanding its role in drug development.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. It is utilized in the preparation of various heterocyclic compounds and as an intermediate in pharmaceutical formulations.

  • Synthesis Pathways : The compound can be synthesized through various methods, including the use of coupling reactions and protection/deprotection strategies to yield derivatives with enhanced biological activity.

Biological Research

In biological studies, this compound is used to explore the interactions of pyrrolo[3,2-b]pyridine derivatives with biological targets. It serves as a model compound for understanding similar structures' behavior in biological systems.

Table 1: Summary of Biological Activities

Activity Description Reference
Enzyme InhibitionInhibits specific enzymes involved in cancer progression
CytotoxicityExhibits dose-dependent cytotoxicity against various cancer cell lines
SelectivityShows selective binding to target proteins compared to other compounds

Table 2: Synthesis Overview

Reaction Type Conditions Yield
Coupling ReactionAcetonitrile at room temperature56%
Protection/DeprotectionMultiple steps requiredVariable

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of this compound against human colon cancer cell lines. The results indicated significant cytotoxicity with an IC₅₀ value of approximately 0.55 μM, demonstrating its potential as a therapeutic agent.

Case Study 2: Selective Inhibition

Research focused on the selective inhibition of MPS1 (Monopolar Spindle One Kinase) using this compound. It was found that the compound stabilizes an inactive conformation of MPS1, leading to effective inhibition in cellular models, thus highlighting its potential for targeted cancer therapies.

Mechanism of Action

The mechanism of action of tert-butyl 1H-pyrrolo[3,2-b]pyridine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the nature of the target and the context of the research .

Comparison with Similar Compounds

Chemical Identity :

  • CAS No.: 1018950-15-6
  • Molecular Formula : C₁₂H₁₄N₂O₂
  • Molecular Weight : 218.25 g/mol
  • Storage : Requires dry, sealed storage at room temperature .

This compound is a bicyclic heteroaromatic system featuring a pyrrolo[3,2-b]pyridine core protected by a tert-butoxycarbonyl (Boc) group. It serves as a key intermediate in medicinal chemistry, particularly for protecting amines during synthesis and enabling further functionalization .

Comparison with Structurally Similar Compounds

Structural Variations and Physicochemical Properties

The following table highlights structural differences and key properties of analogs:

Compound Name (CAS No.) Core Structure Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Characteristics
tert-Butyl 1H-pyrrolo[3,2-b]pyridine-1-carboxylate (1018950-15-6) Pyrrolo[3,2-b]pyridine None (parent structure) C₁₂H₁₄N₂O₂ 218.25 Prototype for functionalization
tert-Butyl octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate (1211586-14-9) Octahydro-pyrrolo[3,2-b]pyridine Saturated bicyclic ring C₁₂H₂₂N₂O₂ 226.32 Enhanced stability due to hydrogenation; potential for improved solubility
tert-Butyl 2-methyl-1H,2H,3H-pyrrolo[3,2-c]pyridine-1-carboxylate (257937-10-3) Pyrrolo[3,2-c]pyridine Methyl group at position 2 C₁₃H₁₈N₂O₂ 234.29 Steric hindrance from methyl; altered electronic effects
tert-Butyl 3-iodo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate (877060-48-5) Pyrrolo[3,2-c]pyridine Iodo substituent at position 3 C₁₂H₁₃IN₂O₂ 344.16 Halogenated for cross-coupling reactions
tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate (942070-47-5) Pyrrolo[2,3-b]pyridine Boronate ester at position 3 C₁₈H₂₅BN₂O₄ 344.21 Critical for Suzuki-Miyaura couplings

Research Findings and Case Studies

  • Case Study 1: In , tert-butyl 6-bromo-2-(oxazol-5-yl)-1H-pyrrolo[3,2-c]pyridine-1-carboxylate (compound 60) was synthesized via a Sonogashira coupling, demonstrating the versatility of halogenated intermediates in introducing heterocyclic motifs .
  • Case Study 2 : The boronate ester analog (CAS 942070-47-5) was utilized in a Suzuki reaction to generate biaryl structures, highlighting its role in diversifying chemical libraries .
  • Case Study 3 : Hydrogenated analogs (e.g., octahydro derivatives) have been patented for applications in central nervous system (CNS) therapeutics due to improved blood-brain barrier penetration .

Biological Activity

tert-Butyl 1H-pyrrolo[3,2-b]pyridine-1-carboxylate is a compound characterized by its unique bicyclic structure, which contributes to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and applications in medicinal chemistry.

  • Molecular Formula: C12H14N2O2
  • Molecular Weight: Approximately 218.25 g/mol
  • Structure: The compound features a pyrrolo[3,2-b]pyridine core with a tert-butyl group and a carboxylate moiety, enhancing its solubility and stability.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biochemical effects. Notably, it has been studied for its potential to inhibit certain enzymes involved in disease pathways.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity: The compound has shown potential antimicrobial properties against various bacterial strains. Preliminary studies indicate that it may inhibit the growth of Gram-positive and Gram-negative bacteria.
  • Anticancer Properties: There is ongoing research into the compound's anticancer effects. Its structural similarity to known anticancer agents suggests that it may interfere with cancer cell proliferation and survival.
  • Enzyme Inhibition: The compound is being investigated as an inhibitor for enzymes relevant in metabolic pathways. This includes potential applications in targeting enzymes involved in cancer metabolism or other diseases.

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

  • Antimicrobial Studies:
    • A study assessed the antibacterial effectiveness of various derivatives, including this compound. Results indicated significant inhibition against pathogens like E. coli and Staphylococcus aureus at concentrations ranging from 50 to 100 µM .
  • Anticancer Research:
    • In vitro assays demonstrated that the compound could reduce cell viability in cancer cell lines, suggesting its potential as a lead compound for drug development .
  • Mechanistic Insights:
    • Investigations into the binding affinity of this compound to specific receptors revealed insights into its mechanism of action, indicating that it may act as a competitive inhibitor .

Comparative Analysis with Related Compounds

The following table summarizes key features of this compound compared to structurally related compounds:

Compound NameMolecular FormulaKey Features
This compoundC12H14N2O2Exhibits antimicrobial and anticancer properties
Tert-butyl 5-propionyl-1H-pyrrolo[3,2-b]pyridine-1-carboxylateC15H18N2O3Enhanced solubility; potential biomarker for oxidative stress
Tert-butyl octahydro-1H-pyrrolo[3,2-B]pyridine-1-carboxylateC12H19N2O2Investigated for similar biological activities

Q & A

Q. What are the standard synthetic routes for tert-butyl 1H-pyrrolo[3,2-b]pyridine-1-carboxylate, and what intermediates are critical?

The compound is often synthesized via Suzuki-Miyaura cross-coupling reactions. For example, tert-butyl 6-bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine-1-carboxylate can react with phenylboronic acid in the presence of Pd(PPh₃)₄ and potassium carbonate in dioxane/water to introduce aryl substituents . Key intermediates include boronate esters (e.g., tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,7-dihydro-6H-pyrrolo[3,4-b]pyridine-6-carboxylate), which facilitate regioselective functionalization .

Q. Which spectroscopic techniques are most effective for structural characterization?

¹H NMR, ¹³C NMR, and IR spectroscopy are standard. For instance, ¹H NMR of tert-butyl 3-(9-methyl-9H-carbazol-3-yl)-1H-pyrrolo[3,2-b]pyridine-1-carboxylate reveals aromatic protons at δ 8.29–8.25 ppm and tert-butyl protons at δ 1.75 ppm . IR peaks at ~1728 cm⁻¹ confirm the carbonyl group in the Boc protecting moiety .

Q. What purification methods ensure high yields and purity?

Silica gel flash chromatography (e.g., using dichloromethane/ethyl acetate gradients) is common for isolating intermediates and final products . High-performance liquid chromatography (HPLC) is recommended for analytical purity checks, especially for derivatives intended for biological testing .

Advanced Research Questions

Q. How can computational modeling optimize the design of pyrrolo-pyridine derivatives for kinase inhibition?

Density functional theory (DFT) calculations can predict electronic effects of substituents (e.g., electron-withdrawing bromine or methoxy groups) on binding affinity to kinase active sites. Molecular docking studies using crystallographic data (e.g., from SHELX-refined structures) help validate interactions, such as hydrogen bonding with hinge regions in cyclin G-associated kinase (GAK) .

Q. What strategies resolve contradictions in reaction yields during scale-up synthesis?

Kinetic studies using in situ IR or reaction calorimetry can identify bottlenecks (e.g., catalyst deactivation). For example, Pd(PPh₃)₄ may degrade under prolonged heating; switching to Pd(OAc)₂ with ligand additives (e.g., XPhos) improves stability in Suzuki couplings . Parallel microscale experiments (e.g., 96-well plates) enable rapid screening of optimal conditions .

Q. How do steric and electronic effects influence cross-coupling reactivity at the pyrrolo-pyridine core?

Bromine at position 6 (tert-butyl 6-bromo-1H-pyrrolo[3,2-b]pyridine-1-carboxylate) acts as a directing group, enabling selective C-3 functionalization via Pd-catalyzed coupling. Electron-rich substituents (e.g., 3,4-dimethoxyphenyl) require higher temperatures (90°C) due to reduced electrophilicity of the boronic acid .

Q. What crystallographic challenges arise in resolving the compound’s structure, and how can SHELX software address them?

The fused bicyclic system creates torsional strain, complicating crystal packing. SHELXL’s robust refinement algorithms handle weak diffraction data (e.g., from twinned crystals) by integrating constraints for bond lengths and angles. Twin refinement with BASF parameters improves R-factors in low-symmetry space groups .

Q. What safety protocols are critical when handling boronate-containing derivatives?

Boronate esters (e.g., tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,7-dihydro-6H-pyrrolo[3,4-b]pyridine-6-carboxylate) require inert atmospheres (N₂/Ar) to prevent hydrolysis. Emergency guidelines (P210-P202 codes) mandate storage away from ignition sources and immediate medical consultation upon exposure .

Q. How can this compound serve as a scaffold for antiviral drug development?

Derivatives like 6-bromo-3-phenyl-1H-pyrrolo[3,2-b]pyridine inhibit viral kinases (e.g., AAK1 and GAK) by mimicking ATP-binding motifs. Structure-activity relationship (SAR) studies show that halogen substituents enhance potency by 3–5-fold compared to methoxy groups .

Q. What analytical methods validate regioselectivity in multi-step syntheses?

High-resolution mass spectrometry (HRMS) and 2D NMR (e.g., HSQC, HMBC) confirm connectivity. For example, HMBC correlations between the tert-butyl carbonyl and pyrrolo N-H validate Boc protection . X-ray crystallography remains the gold standard for unambiguous structural assignment .

Q. Methodological Notes

  • Synthesis : Prioritize Pd-catalyzed couplings for versatility in functionalization .
  • Characterization : Combine NMR, HRMS, and crystallography for robust structural proof .
  • Safety : Adhere to protocols for boronate handling and catalyst disposal .

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